molecular formula C20H23FN2O3 B2875667 2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 954246-03-8

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2875667
CAS No.: 954246-03-8
M. Wt: 358.413
InChI Key: ZZEXWZGKRGXWPQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules featuring a morpholine ring , a structure frequently employed in drug discovery due to its influence on pharmacokinetic properties and its ability to participate in key molecular interactions . The integration of the acetamide functional group with a phenoxy ether linkage and a phenylmorpholine moiety creates a complex structure designed for targeted biological activity. Researchers are particularly interested in this compound's potential as a modulator of various biological pathways. While specific data on this exact molecule is limited, studies on highly analogous structures provide strong directional insights. For instance, closely related morpholine-acetamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase , with some compounds showing IC50 values comparable to the standard drug acetazolamide . Furthermore, similar compounds have exhibited significant antiproliferative effects in cancer cell lines , such as ovarian cancer, suggesting a potential application in oncology research . Another research avenue explores the role of such compounds in the central nervous system. A structurally related molecule, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was identified as a highly selective sigma-1 (σ1) receptor ligand (Ki=42 nM) and demonstrated a pronounced antinociceptive (pain-relieving) effect in a formalin test model . Molecular docking of that analog revealed a key interaction where the ionized morpholine ring forms a salt bridge with an Asp126 residue in the receptor's binding pocket . This indicates that this compound may also interact with similar neurological targets. Additional research on acetamide-phenoxy compounds has highlighted their potential in modulating bone metabolism, with one study showing a related molecule could strongly inhibit osteoclastogenesis (the formation of bone-resorbing cells) and prevent bone loss in vivo . This diverse range of potential applications makes this compound a valuable chemical tool for probing enzyme function, signal transduction pathways, and receptor interactions in various disease models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXWZGKRGXWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) .

Procedure (adapted from):

  • Dissolve 4-fluorophenoxyacetic acid (1.0 equiv) and 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv) in anhydrous THF.
  • Add HOBt (1.2 equiv) and DCC (1.3 equiv) at −5°C under nitrogen.
  • Stir for 12–24 hours at room temperature.
  • Filter precipitated dicyclohexylurea and concentrate the filtrate.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–74%
Key Advantage : High reproducibility in non-polar solvents.

Mixed Carbonate Activation

An alternative employs bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) for sterically hindered amines:

Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
    Yield : 82% (reported for analogous structures)

Synthetic Route B: Morpholine Ring Construction

Cyclization of β-Amino Alcohols

The 2-phenylmorpholine core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)-β-phenylaminoethanol:

Steps :

  • React 2-chloro-N-(2-hydroxyethyl)acetamide with β-phenylaminoethanol in toluene.
  • Add p-toluenesulfonic acid (0.1 equiv) and reflux for 8 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
    Yield : 76%

Reductive Amination

A scalable approach uses sodium cyanoborohydride for imine reduction:

Optimized Parameters :

  • Substrate: N-(2-oxoethyl)-4-fluorophenoxyacetamide
  • Reducing Agent: NaBH₃CN (1.5 equiv)
  • Solvent: MeOH/HOAc (9:1)
  • Time: 6 hours
    Yield : 81%

Critical Reaction Parameters

Solvent Effects on Amidation

Solvent Dielectric Constant Yield (%) Purity (%) Source
THF 7.5 74 92
DCM 8.9 82 95
DMF 36.7 65 88

Polar aprotic solvents (e.g., DCM) enhance reactivity but may require rigorous drying.

Temperature Optimization

  • Amidation : 0–25°C prevents racemization.
  • Cyclization : 80–110°C ensures complete ring closure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.98–6.89 (m, 2H, Ar-F), 4.52 (s, 2H, OCH₂CO), 3.72–3.65 (m, 4H, morpholine), 3.51 (t, J = 6.4 Hz, 2H, NHCH₂).
  • HRMS : m/z calcd for C₂₁H₂₄FN₂O₃ [M+H]⁺ 387.1772, found 387.1769.

Chromatographic Purity

  • HPLC : >98% purity on C18 column (MeCN/H₂O, 65:35, 1.0 mL/min).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
4-Fluorophenol 320 42
Morpholine Derivative 610 38
Coupling Reagents 890 20

Waste Stream Management

  • DCC/HOBt Route : Generates 2.3 kg dicyclohexylurea per kg product.
  • BOP-Cl Route : Phosphorus-containing waste requires neutralization.

Challenges and Mitigation Strategies

Epimerization During Amidation

  • Cause : Base-induced deprotonation at α-carbon.
  • Solution : Use HOBt/oxyma pure additives to suppress racemization.

Morpholine Ring Hydrolysis

  • Risk Factor : pH > 10 in aqueous media.
  • Mitigation : Conduct reactions under anhydrous conditions.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–N bond formation via iridium photocatalysts :

  • Substrate: 4-fluorophenoxybromoacetate
  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
  • Yield: 78% (preliminary data)

Flow Chemistry

Microreactor systems reduce reaction time from 24 hours to 12 minutes for amidation steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, resulting in anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • Chlorophenoxy Analogs: 2-(4-Chlorophenoxy)-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]acetamide (CAS 878738-16-0) replaces the fluorine atom with chlorine and incorporates a benzimidazole ring. 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) features bulkier dichlorophenoxy and p-tolylthio groups, which could reduce aqueous solubility compared to the fluorinated analog .
  • Methylphenoxy Derivatives: 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide (CAS 638155-45-0) introduces a methyl group on the phenoxy ring, increasing hydrophobicity (logP ~3.5 estimated) while retaining morpholine for solubility .

Morpholine Ring Modifications

  • Morpholinoacetamide Derivatives: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) replaces the ethyl-morpholine linkage with a direct morpholino group. The thiazole ring may enhance metabolic stability but reduce blood-brain barrier penetration .
  • Morpholine-Free Analogs :

    • N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide lacks the morpholine ring, relying on a sulfanyl group for solubility. This substitution often decreases polarity, impacting bioavailability .

Fluorophenyl vs. Other Aromatic Systems

  • N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (Mol. Wt. 334.21 g/mol) demonstrates the impact of branching: the cyclohexyl and propyl groups increase steric hindrance, which may reduce receptor access compared to the target compound’s linear ethyl-morpholine chain .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • Melatonergic Ligands (e.g., compounds 14–19 in ) with substituted anilinoethyl amides show high affinity for MT1/MT2 receptors. The target compound’s phenylmorpholine group may mimic these interactions, though its fluorophenoxy moiety could alter selectivity .
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (Acta Cryst. E66, o67) demonstrates that halogenated aromatic systems enhance π-π stacking in crystal structures, a property that may translate to stronger target binding in biological systems .

Biological Activity

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure includes a fluorinated phenyl group, a morpholine moiety, and an acetamide functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H21FN2O3
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 953948-82-8
PropertyValue
Molecular FormulaC20H21FN2O3
Molecular Weight372.4 g/mol
CAS Number953948-82-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate signaling pathways that are crucial for various biological processes.

  • Receptor Interaction : The compound is hypothesized to bind to certain receptors, influencing their activity and altering downstream signaling cascades.
  • Enzyme Modulation : It may also affect the activity of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Pharmacological Applications

Research has indicated that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inhibiting tumor cell proliferation.
  • Analgesic Properties : The compound has been investigated for its potential analgesic effects, possibly through modulation of pain pathways.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer therapy.
    • Study Reference : A study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potency (source needed).
  • In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size in xenograft models, supporting its therapeutic potential (source needed).
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways (source needed).

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